![molecular formula C8H15NO2 B13529861 (3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Azabicyclo[320]heptane-1,5-diyl)dimethanol is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out under various conditions, often requiring specific catalysts and solvents to achieve the desired product . The reaction conditions must be carefully controlled to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable approaches similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including its use in antihistamine drugs.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include binding to receptors or enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.1]heptane: A similar bicyclic compound with a different ring structure.
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom, resulting in different chemical properties.
Uniqueness
(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c10-5-7-1-2-8(7,6-11)4-9-3-7/h9-11H,1-6H2 |
InChI-Schlüssel |
NXMFEOLLYNVLAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1(CNC2)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


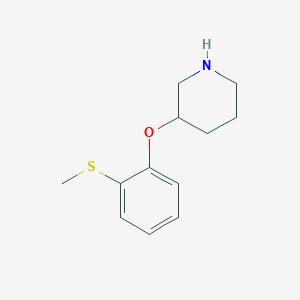
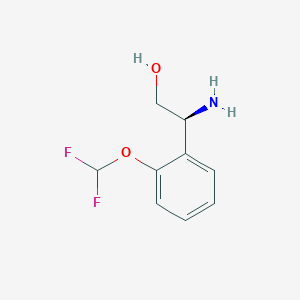
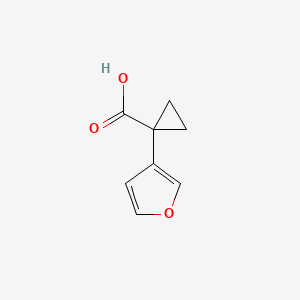
![7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13529806.png)
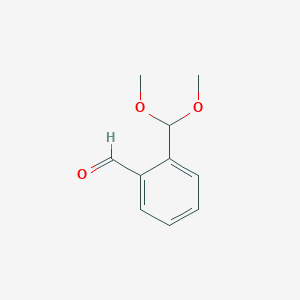




![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)

![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)
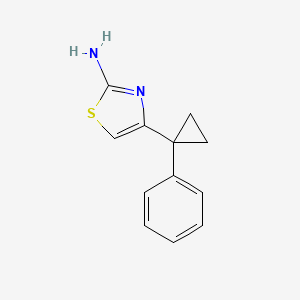
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B13529863.png)
